![molecular formula C11H12ClIO2 B13068046 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane is a chemical compound that features a chlorophenyl group, a methoxy group, and an iodooxolane ring
Vorbereitungsmethoden
The synthesis of 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane typically involves several steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and methoxy precursors.
Reaction Conditions: The chlorophenyl precursor is reacted with a methoxy group under controlled conditions to form an intermediate compound.
Iodination: The intermediate is then subjected to iodination to introduce the iodine atom into the oxolane ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial production methods may involve scaling up these reactions using larger reactors and optimizing conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the oxolane ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(3-Chlorophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets. The chlorophenyl and methoxy groups may interact with enzymes or receptors, while the iodooxolane ring can participate in binding or catalytic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-[(3-Chlorophenyl)methoxy]-4-iodooxolane can be compared with similar compounds such as:
3-[(3-Chlorophenyl)methoxy]-4-bromooxolane: Similar structure but with a bromine atom instead of iodine.
3-[(3-Chlorophenyl)methoxy]-4-fluorooxolane: Contains a fluorine atom in place of iodine.
3-[(3-Chlorophenyl)methoxy]-4-chlorooxolane: Features a chlorine atom instead of iodine.
Eigenschaften
Molekularformel |
C11H12ClIO2 |
|---|---|
Molekulargewicht |
338.57 g/mol |
IUPAC-Name |
3-[(3-chlorophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12ClIO2/c12-9-3-1-2-8(4-9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChI-Schlüssel |
BNDYHOURBVWHHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(CO1)I)OCC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


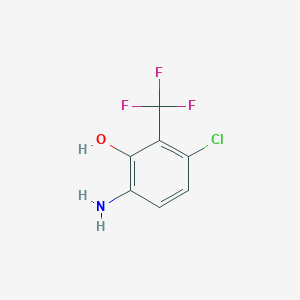
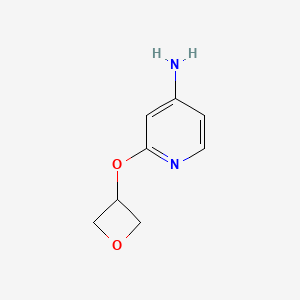
![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
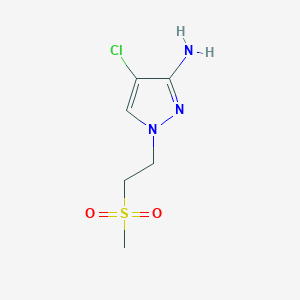
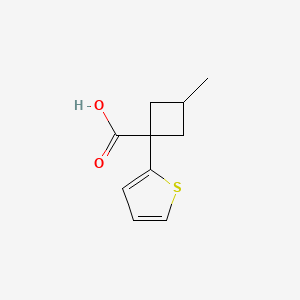
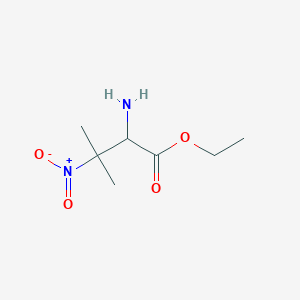
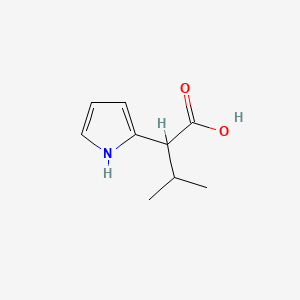

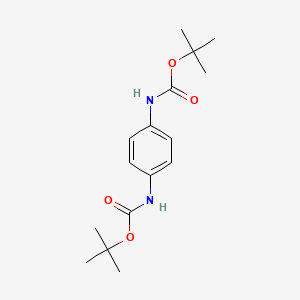

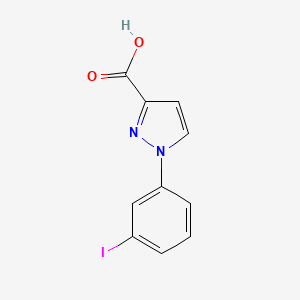
![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)
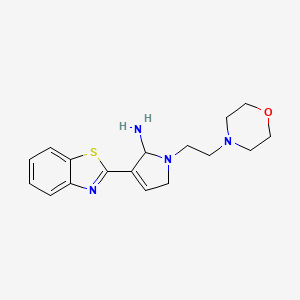
![5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13068049.png)
